N,N-dipropylpropane-1-sulfonamide

Description

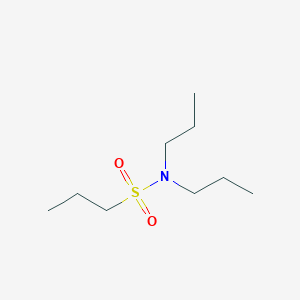

Structure

3D Structure

Properties

CAS No. |

57547-95-2 |

|---|---|

Molecular Formula |

C9H21NO2S |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N,N-dipropylpropane-1-sulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3 |

InChI Key |

LENLEUMMIHONNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dipropylpropane 1 Sulfonamide and Analogues

Classical Synthetic Approaches

Traditional methods for constructing the sulfonamide functional group remain highly relevant for the synthesis of N,N-dipropylpropane-1-sulfonamide. These approaches are well-documented and rely on fundamental organic reactions.

Sulfonylation of Secondary Amines with Sulfonyl Chlorides

The most conventional and widely practiced method for synthesizing tertiary sulfonamides like this compound is the reaction of a secondary amine with a sulfonyl chloride. wikipedia.orgijarsct.co.inresearchgate.net This reaction involves the nucleophilic attack of dipropylamine on the electrophilic sulfur atom of propane-1-sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride. wikipedia.org

Reaction Scheme for the Sulfonylation of Dipropylamine

CH₃CH₂CH₂SO₂Cl + HN(CH₂CH₂CH₃)₂ → CH₃CH₂CH₂SO₂N(CH₂CH₂CH₃)₂ + HCl

(Propane-1-sulfonyl chloride + Dipropylamine → this compound + Hydrogen chloride)

The success of the sulfonylation reaction hinges on carefully controlled conditions. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent unwanted side reactions with the solvent. cbijournal.com Temperature control is also crucial; reactions are often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. cbijournal.com

Optimization of this process involves considering the reactivity of both the amine and the sulfonyl chloride. While primary amines are generally highly reactive, secondary amines like dipropylamine can exhibit lower reactivity, sometimes necessitating longer reaction times or slightly elevated temperatures to achieve high yields. researchgate.netcbijournal.com The purity of the reagents, particularly the sulfonyl chloride which can be susceptible to hydrolysis, is paramount for a clean reaction and high product yield.

A critical component of this synthetic method is the use of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org The accumulation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A variety of organic and inorganic bases are employed for this purpose.

Organic Bases: Tertiary amines such as triethylamine (Et₃N) and pyridine are commonly used. cbijournal.com They are soluble in organic solvents and effectively scavenge HCl. Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. wikipedia.org The choice of base can influence reaction rates and outcomes.

Inorganic Bases: Aqueous solutions of inorganic bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can be used, particularly in biphasic systems (Schotten-Baumann reaction conditions). This approach can simplify product workup, as the resulting hydrochloride salt is soluble in the aqueous phase. researchgate.net Studies have shown that for certain amines, reactions in aqueous sodium hydroxide can lead to unexpectedly high yields of sulfonamides, even at high pH. researchgate.netscilit.com

The selection of the base and reaction medium can be tailored to optimize the synthesis for specific substrates.

| Base Type | Examples | Typical Solvent | Key Advantages |

|---|---|---|---|

| Organic (Tertiary Amine) | Triethylamine, Pyridine, DIPEA | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility in organic media, non-nucleophilic (Et₃N, DIPEA). cbijournal.com |

| Inorganic | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃), Sodium Hydride (NaH) | Water (biphasic), Dichloromethane, DMF/THF cbijournal.com | Cost-effective, simplifies workup, can drive reaction to completion. researchgate.netscilit.com |

Modifications of Alkyl Chains in Propane-1-sulfonamide (B152785) Backbone

An alternative strategy for generating analogues of this compound involves starting with a primary or secondary sulfonamide and introducing the alkyl groups subsequently. For example, propane-1-sulfonamide can be sequentially N-alkylated to introduce the two propyl groups. This method is particularly useful for creating a library of analogues with different N-alkyl substituents.

The reaction typically involves deprotonating the sulfonamide with a strong base (e.g., sodium hydride) to form a nucleophilic sulfonamide anion, which then reacts with an alkyl halide (e.g., 1-bromopropane) via an Sₙ2 reaction. acs.org Metal-catalyzed N-alkylation procedures using alcohols as alkylating agents have also been developed, offering a more atom-economical approach. organic-chemistry.org This "borrowing hydrogen" methodology, often catalyzed by ruthenium or manganese complexes, converts an alcohol into an electrophilic aldehyde in situ, which then reacts with the sulfonamide. organic-chemistry.org

Advanced and Green Chemistry Synthetic Protocols

In response to the growing demand for environmentally benign chemical processes, several advanced and green synthetic methods for sulfonamide formation have been developed. These protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Green approaches include solvent-free mechanochemical methods, where reactants are milled together in a ball mill, often leading to reduced reaction times and waste. rsc.orgrsc.org Other strategies involve using sustainable solvents like water or deep eutectic solvents, which can replace volatile organic compounds. researchgate.netresearchgate.net One-pot procedures starting from thiols or disulfides, which are oxidized in situ to form the sulfonyl chloride before reaction with the amine, also represent a greener and more efficient workflow by minimizing intermediate isolation steps. researchgate.netorganic-chemistry.org

Metal-Catalyzed Coupling Reactions for Sulfonamide Formation

Transition metal catalysis has emerged as a powerful tool for forming S-N bonds, offering alternatives to the classical sulfonyl chloride method. bookscape.com These reactions often exhibit broad functional group tolerance and can proceed under milder conditions.

Palladium-catalyzed reactions, for instance, can couple arylboronic acids with a sulfur dioxide source (like DABSO) and an amine in a one-pot process to generate sulfonamides. nih.govrsc.org This method constructs the sulfonyl group during the reaction. Copper-catalyzed cross-coupling reactions (Ullmann-type reactions) have also been employed to couple primary sulfonamides with aryl halides or boronic acids. thieme-connect.comthieme-connect.com While many of these methods have focused on the synthesis of N-aryl sulfonamides, the underlying principles can be extended to the synthesis of N-alkyl analogues. These catalytic systems provide a convergent approach, allowing for the late-stage combination of diverse amine and sulfonyl fragments. nih.gov

| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sulfonylation | Sulfonyl Chloride, Amine, Base | Pyridine or Et₃N in DCM | Well-established, generally high-yielding, broad scope. wikipedia.orgcbijournal.com | Requires pre-synthesis of sulfonyl chlorides, HCl byproduct. nih.gov |

| N-Alkylation | Sulfonamide, Alkyl Halide/Alcohol | Strong base (NaH); or Ru/Mn catalyst | Allows for diversification from a common precursor. acs.orgorganic-chemistry.org | Potential for over-alkylation, requires primary/secondary sulfonamide. |

| Mechanosynthesis | Disulfide, Amine, Oxidant | Ball milling, solvent-free | Green, reduced waste, rapid. rsc.orgrsc.org | Specialized equipment required, scalability can be a challenge. |

| Metal-Catalyzed Coupling | Aryl Halide/Boronic Acid, SO₂ source, Amine | Palladium or Copper catalyst | Mild conditions, high functional group tolerance, convergent. nih.govrsc.org | Catalyst cost and removal, often optimized for aryl sulfonamides. thieme-connect.com |

Iodine-Mediated Synthesis from Sodium Sulfinates and Amines

Iodine-mediated reactions provide a metal-free alternative for the synthesis of sulfonamides. This approach typically involves the oxidative coupling of sodium sulfinates with amines in the presence of an iodine source and an oxidant. The reaction is thought to proceed through the in situ formation of a sulfonyl iodide or a related reactive species, which then reacts with the amine to form the sulfonamide.

This method is attractive due to its mild reaction conditions, often conducted at room temperature, and the use of readily available and inexpensive reagents. nih.gov A variety of amines, including primary and secondary, aliphatic and aromatic, can be successfully employed. nih.gov The choice of oxidant and solvent can influence the reaction efficiency. Mechanistic studies suggest the involvement of sulfonyl radicals in some instances. organic-chemistry.org

Utility of N-Silylamines as Amine Precursors

N-silylamines have proven to be valuable precursors for the synthesis of sulfonamides. nih.govresearchgate.net The reaction of an N-silylamine with a sulfonyl chloride provides the corresponding sulfonamide in high yield, with the formation of a volatile silyl chloride as the only byproduct. nih.gov This method is advantageous as it avoids the formation of hydrochloride salts that are typically generated in the reaction of amines with sulfonyl chlorides, thus simplifying the workup procedure. nih.gov

The reaction is generally carried out under neutral conditions and is compatible with a wide range of functional groups. Both sulfonyl chlorides and, to a lesser extent, sulfonyl fluorides can be used as the electrophilic partner. nih.gov The reaction can be performed in various solvents, and in some cases, even under solvent-free conditions. nih.gov

Table 3: Synthesis of Sulfonamides from N-Silylamines and p-Toluenesulfonyl Chloride nih.gov

| Entry | N-Silylamine | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(Trimethylsilyl)morpholine | 4-(p-Tolylsulfonyl)morpholine | 98 |

| 2 | N-(Trimethylsilyl)diethylamine | N,N-Diethyl-4-methylbenzenesulfonamide | 95 |

| 3 | N-(Trimethylsilyl)aniline | N-Phenyl-4-methylbenzenesulfonamide | 96 |

| 4 | N-(Trimethylsilyl)allylamine | N-Allyl-4-methylbenzenesulfonamide | 92 |

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single process without the isolation of intermediates. Several one-pot strategies have been developed for the synthesis of sulfonamides.

A notable example is the copper-catalyzed one-pot conversion of aromatic carboxylic acids and amines into sulfonamides. nih.govacs.orgprinceton.edu This method involves a decarboxylative halosulfonylation of the carboxylic acid to generate a sulfonyl chloride in situ, which then reacts with the amine to afford the sulfonamide. nih.govacs.orgprinceton.edu This approach is particularly valuable as it utilizes readily available starting materials and avoids the handling of sensitive sulfonyl chlorides. nih.govacs.orgprinceton.edu

Another efficient one-pot method involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride. organic-chemistry.org This process proceeds at room temperature and provides good to excellent yields of the corresponding sulfonamides. organic-chemistry.org

Solvent-Free and Microwave-Assisted Synthesis Innovations

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. Solvent-free and microwave-assisted syntheses are two such innovations that have been successfully applied to the preparation of sulfonamides.

Microwave-assisted synthesis has been shown to significantly accelerate the reaction rates and improve the yields of sulfonamide formation. organic-chemistry.orgscribd.comresearchgate.netuniss.it A direct synthesis of sulfonamides from sulfonic acids or their salts has been developed using microwave irradiation. organic-chemistry.orgscribd.comresearchgate.netuniss.it This method involves the activation of the sulfonic acid with 2,4,6-trichloro- nih.govorganic-chemistry.orgacs.org-triazine (TCT) followed by reaction with an amine, all under microwave conditions. organic-chemistry.orgscribd.com The process is rapid, high-yielding, and tolerates a broad range of substrates. organic-chemistry.org

Solvent-free synthesis offers an even greener approach by eliminating the need for potentially harmful organic solvents. The reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions has been reported to produce N-sulfamoyl imines in high yields and short reaction times. researchgate.net While not a direct synthesis of N,N-dialkylsulfonamides, this demonstrates the potential of solvent-free conditions in related transformations. Additionally, the reaction of N-silylamines with sulfonyl chlorides can be performed without a solvent, further enhancing the green credentials of this method. nih.gov

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids scribd.com

| Entry | Sulfonic Acid | Amine | Conventional Yield (%) | Microwave Yield (%) |

|---|---|---|---|---|

| 1 | Methanesulfonic acid | Allylamine | 65 | 89 |

| 2 | p-Toluenesulfonic acid | Morpholine | 78 | 95 |

| 3 | Benzenesulfonic acid | Piperidine | 75 | 95 |

| 4 | Naphthalene-2-sulfonic acid | 4-Methylbenzylamine | 70 | 91 |

Precursor Chemistry and Intermediate Reactivity

The synthesis of this compound is fundamentally governed by the properties of its precursors and the behavior of transient species formed during the reaction. A thorough understanding of precursor chemistry and intermediate reactivity is essential for optimizing reaction conditions and maximizing yields. The primary synthetic route involves the reaction of propane-1-sulfonyl chloride with dipropylamine.

The principal precursors for the formation of this compound are propane-1-sulfonyl chloride and dipropylamine. The reactivity of the sulfonyl chloride group and the nucleophilicity of the secondary amine are the driving forces for the synthesis.

Propane-1-sulfonyl chloride (C₃H₇ClO₂S) is a key electrophilic precursor. chemicalbull.comcymitquimica.com It is a liquid at room temperature with a molecular weight of 142.60 g/mol . chemicalbook.comsigmaaldrich.com This compound is characterized by a highly reactive sulfonyl chloride (-SO₂Cl) functional group attached to a propyl chain. cymitquimica.com The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. Synthesis of this precursor can be achieved through various methods, including the treatment of propane-1-sulfonic acid with reagents like 2,4,6-trichloro- chemicalbook.comjove.comresearchgate.net-triazine (TCT) or by using chloro-trimethyl-silane and potassium nitrate in dichloromethane, which can yield up to 98% of the product. chemicalbook.com

Dipropylamine ((CH₃CH₂CH₂)₂NH) serves as the nucleophile in this reaction. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, which readily attacks the electrophilic sulfur center of the sulfonyl chloride. The presence of two propyl groups provides some steric hindrance compared to primary amines, but it is generally not sufficient to impede the reaction.

The reaction between a sulfonyl chloride and a secondary amine, such as propane-1-sulfonyl chloride and dipropylamine, is a classic example of nucleophilic acyl substitution at a sulfur center. This reaction is analogous to the well-known Hinsberg test used to distinguish between primary, secondary, and tertiary amines. jove.com

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of dipropylamine attacks the electrophilic sulfur atom of propane-1-sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.

Deprotonation: A base, which can be another molecule of dipropylamine or an added base like triethylamine or sodium hydroxide, removes the proton from the nitrogen atom, yielding the final this compound product and an ammonium salt. mdpi.com

The resulting N,N-disubstituted sulfonamide is a stable compound that, unlike sulfonamides derived from primary amines, lacks an acidic proton on the nitrogen atom. jove.comaskfilo.com Consequently, it is insoluble in aqueous alkali solutions. askfilo.com

Research into the reaction of sulfonyl chlorides with amines has revealed several factors that influence the rate and yield. Studies using benzenesulfonyl chloride with various water-soluble alkylamines have shown that pH plays a critical role. scilit.comcdnsciencepub.com For secondary amines like dibutylamine, an analogue of dipropylamine, high yields of the corresponding sulfonamide can be achieved even in highly basic conditions, such as 1.0 M sodium hydroxide. researchgate.netscilit.com This is attributed to a reaction mechanism that includes not only the standard second-order reaction but also third-order processes involving the hydroxide anion or a second molecule of the amine. researchgate.netscilit.comcdnsciencepub.com The importance of these third-order terms appears to correlate with the hydrophobic character of the amine. researchgate.netscilit.com

| Precursor / Intermediate | Role in Synthesis | Key Chemical Properties |

| Propane-1-sulfonyl chloride | Electrophile | Contains a highly electrophilic sulfur atom; readily undergoes nucleophilic substitution. cymitquimica.com |

| Dipropylamine | Nucleophile | Secondary amine with a lone pair on nitrogen; acts as a nucleophile and a base. |

| Tetrahedral Intermediate | Transient Species | Formed by the nucleophilic attack of the amine on the sulfonyl chloride. |

| Sulfonyl Radical | Reactive Intermediate | Can be generated under specific photocatalytic conditions from N-sulfonylimines, offering alternative functionalization pathways. acs.orgnih.gov |

| N-sulfonyl ketenimine | Reactive Intermediate | Generated via CuAAC/ring-opening methods; highly electrophilic due to the sulfonyl group. tsinghua.edu.cn |

While the direct synthesis of this compound typically proceeds through the straightforward nucleophilic substitution pathway, the broader chemistry of sulfonamide synthesis involves a variety of highly reactive intermediates. Modern synthetic methods have utilized these species to create complex molecules.

For instance, under mild photocatalytic conditions, N-sulfonylimines can serve as precursors to sulfonyl radical intermediates . acs.orgnih.gov This approach allows for novel carbon-sulfur bond formations that are complementary to traditional methods. Similarly, highly reactive intermediates such as N-sulfonyl acetylketenimines can be generated through copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening process. tsinghua.edu.cnresearchgate.net These intermediates are exceptionally electrophilic and can be trapped by various nucleophiles to form diverse products. tsinghua.edu.cn Other reactive species, including sulfonyl nitrenes and sulfonyl amidyl radicals, have also been generated and studied, primarily for their ability to initiate C-H activation and amidation reactions. researchgate.net While these advanced methods are not typically required for the simple synthesis of this compound, they highlight the rich and varied reactivity of the sulfonyl group and its intermediates in modern organic synthesis.

Structural Elucidation and Spectroscopic Characterization of N,n Dipropylpropane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N,N-dipropylpropane-1-sulfonamide, a detailed NMR analysis would provide invaluable information about its atomic framework.

¹H NMR Analysis of Proton Environments and Chemical Shifts

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments within the propyl groups and the propane (B168953) chain attached to the sulfonyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the sulfonamide group. Protons closer to the nitrogen and sulfur atoms would likely appear at a lower field (higher ppm value). Integration of the signals would confirm the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons (spin-spin coupling).

Predicted ¹H NMR Data for this compound: (Note: The following table is a prediction based on general principles of NMR spectroscopy and data from analogous structures, as experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propane) | ~0.9 - 1.1 | Triplet | ~7 |

| CH₂ (propane, middle) | ~1.6 - 1.8 | Sextet | ~7 |

| CH₂ (propane, adjacent to S) | ~2.9 - 3.1 | Triplet | ~7 |

| CH₃ (N-propyl) | ~0.8 - 1.0 | Triplet | ~7 |

| CH₂ (N-propyl, middle) | ~1.5 - 1.7 | Sextet | ~7 |

| CH₂ (N-propyl, adjacent to N) | ~3.1 - 3.3 | Triplet | ~7 |

¹³C NMR Analysis of Carbon Framework and Resonance Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these carbons are highly dependent on their chemical environment. Carbons directly attached to the electronegative nitrogen and sulfur atoms would be expected to resonate at lower fields.

Predicted ¹³C NMR Data for this compound: (Note: The following table is a prediction based on general principles of NMR spectroscopy and data from analogous structures, as experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (propane) | ~10 - 13 |

| CH₂ (propane, middle) | ~22 - 25 |

| CH₂ (propane, adjacent to S) | ~50 - 55 |

| CH₃ (N-propyl) | ~11 - 14 |

| CH₂ (N-propyl, middle) | ~20 - 23 |

| CH₂ (N-propyl, adjacent to N) | ~48 - 52 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC (or HMQC), and HMBC would be indispensable.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the propyl and propane chains. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. rsc.orgnih.gov This would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.orgnih.gov This technique would be vital to connect the different fragments of the molecule, for example, by showing a correlation between the protons on the carbons adjacent to the nitrogen and the carbons of the propane group, through the sulfonamide linkage.

Without experimental data, the application of these techniques can only be discussed in a theoretical context.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The rotation around the S-N bond in sulfonamides can be restricted, sometimes leading to the observation of distinct signals for chemically equivalent groups at low temperatures. chemsrc.com This phenomenon is due to the partial double bond character of the S-N bond and steric hindrance. A dynamic NMR study of this compound, involving recording spectra at various temperatures, could potentially determine the energy barrier for this rotation. However, no such studies have been reported for this specific compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The sulfonamide group has characteristic vibrational modes that would be expected to appear in the spectra of this compound.

Identification of Sulfonamide Group Vibrational Modes (SO₂ Asymmetric and Symmetric Stretches, S-N Stretch)

The most characteristic vibrational bands for a sulfonamide are associated with the SO₂ group. These are typically strong bands in the IR spectrum. The S-N stretching vibration is generally weaker and appears at a lower frequency.

Typical Vibrational Frequencies for Sulfonamides: (Note: These are general ranges and not specific experimental values for this compound.)

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| SO₂ Asymmetric Stretch | 1370 - 1315 | Strong |

| SO₂ Symmetric Stretch | 1181 - 1119 | Strong |

| S-N Stretch | 914 - 895 | Medium to Weak |

In addition to these, the IR and Raman spectra would also show bands corresponding to the C-H stretching and bending vibrations of the propyl and propane groups.

Characterization of Alkyl Chain Vibrations

The vibrational characteristics of the propyl groups in this compound are fundamental to confirming its structure via infrared (IR) and Raman spectroscopy. The spectra are dominated by the stretching and bending vibrations of the C-H bonds within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two N-propyl and the single S-propyl chains.

The primary vibrational modes for the alkyl chains are:

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum. For this compound, this region would exhibit multiple overlapping peaks corresponding to the symmetric and asymmetric stretching of the methylene and methyl groups.

CH₂ and CH₃ Bending (Deformation): The bending vibrations, or deformations, of the alkyl groups appear at lower wavenumbers. The characteristic scissoring (bending) vibrations for CH₂ groups are found around 1465 cm⁻¹. The asymmetric and symmetric bending vibrations for the terminal CH₃ groups are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

CH₂ Rocking and Twisting: In the fingerprint region (below 1500 cm⁻¹), more complex vibrations such as CH₂ rocking and twisting modes can be found. For longer alkyl chains like propyl, a characteristic CH₂ rocking band may appear around 720-725 cm⁻¹. The presence of multiple propyl groups would likely result in broad or overlapping bands in this region.

In addition to the alkyl vibrations, the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are expected near 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. These bands are often intense and provide clear evidence for the sulfonamide functional group.

Table 1: Predicted Infrared Absorption Frequencies for Alkyl Chains

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretching | CH₃, CH₂ | 2850 - 3000 |

| Scissoring (Bending) | CH₂ | ~1465 |

| Asymmetric Bending | CH₃ | ~1450 |

| Symmetric Bending (Umbrella) | CH₃ | ~1375 |

| Rocking | CH₂ | ~720 |

Analysis of Hydrogen Bonding Interactions in Solid and Solution States

This compound is a tertiary sulfonamide, meaning the nitrogen atom is bonded to two propyl groups and the sulfonyl group, leaving no N-H proton. Consequently, it cannot act as a hydrogen bond donor in the classical sense (e.g., N-H···O). However, the two sulfonyl oxygen atoms are potent hydrogen bond acceptors.

In the solid state and in solution, the primary intermolecular interactions involving this molecule would be van der Waals forces and dipole-dipole interactions. Of particular interest is the potential for weak C-H···O hydrogen bonds. In these interactions, an activated C-H bond (a hydrogen atom on a carbon adjacent to an electron-withdrawing group) can act as a weak hydrogen bond donor to the electronegative oxygen of a sulfonyl group on an adjacent molecule.

In solution, these weak C-H···O interactions would be significantly disrupted, especially in polar or hydrogen-bonding solvents, which would compete for interactions with the sulfonyl oxygens. Spectroscopic techniques like variable temperature NMR could potentially detect subtle changes in the chemical shifts of the alpha-protons, providing evidence for such weak associations in non-polar solvents.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

The molecular formula for this compound is C₉H₂₁NO₂S. The nominal molecular weight is 207 g/mol . Using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 208. The calculated monoisotopic mass of the neutral molecule is 207.13440 Da. Therefore, the expected accurate mass for the protonated molecular ion [M+H]⁺ is 208.14168 Da. Observation of this ion with high mass accuracy confirms the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 208) provides structural information through characteristic fragmentation pathways. For N,N-dialkylalkanesulfonamides, several key fragmentation routes are expected:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines. nih.govlibretexts.org This would result in the loss of an ethyl radical (C₂H₅•) from one of the N-propyl groups, leading to a fragment ion at m/z 179.

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can cleave, leading to fragments corresponding to the propylsulfonyl group ([C₃H₇SO₂]⁺, m/z 107) and the dipropylamino group ([C₆H₁₄N]⁺, m/z 100).

Loss of Propene: A common rearrangement for propyl-substituted compounds is the loss of a neutral propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement or similar hydrogen transfer mechanism. Loss of propene from the molecular ion would yield a fragment at m/z 166.

Loss of SO₂: A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov This rearrangement would produce a fragment ion at m/z 144 from the protonated parent ion.

The relative intensities of these fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification.

Table 2: Predicted MS/MS Fragmentation for [C₉H₂₁NO₂S+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 208.1 | 179.1 | C₂H₅• (29 Da) | Alpha-cleavage at N-propyl group |

| 208.1 | 166.1 | C₃H₆ (42 Da) | Loss of propene from N-propyl group |

| 208.1 | 144.1 | SO₂ (64 Da) | Rearrangement and loss of sulfur dioxide |

| 208.1 | 107.1 | C₆H₁₄N (100 Da) | Cleavage of S-N bond |

| 208.1 | 100.1 | C₃H₇SO₂H (124 Da) | Cleavage of S-N bond with H transfer |

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govnih.gov This capability is crucial for unequivocally determining the elemental composition of the parent ion and its major fragments. For this compound, HRMS would confirm the mass of the [M+H]⁺ ion as ~208.1417 Da, distinguishing it from other isobaric species with different elemental formulas. Furthermore, measuring the accurate masses of the fragment ions (e.g., m/z 179, 166, 144) allows for the confident assignment of their elemental compositions, thereby validating the proposed fragmentation pathways and solidifying the structural assignment. mdpi.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orglibretexts.org While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N,N-diisopropyl-4-methylbenzenesulfonamide, provides significant insight into the expected molecular geometry and packing. nih.gov

A crystallographic study would reveal precise data on:

Bond Lengths and Angles: The geometry around the central sulfur atom is expected to be a distorted tetrahedron. Typical bond lengths in related sulfonamides are approximately 1.43 Å for S=O, 1.62 Å for S-N, and 1.77 Å for S-C. nih.gov The C-N-S and C-S-C bond angles would also be determined.

Intermolecular Interactions: As discussed in section 3.2.3, X-ray crystallography would precisely map any weak C-H···O hydrogen bonds and van der Waals contacts that stabilize the crystal lattice. It would show how molecules pack together, for instance, in herringbone or layered patterns, dictated by these non-covalent interactions. nih.gov

Obtaining a single crystal of sufficient quality is often the rate-limiting step in such an analysis, but the resulting structural data would be the most comprehensive and unambiguous proof of the molecule's constitution and conformation in the solid state. nih.gov

Compound List

| Compound Name |

|---|

| This compound |

| N,N-diisopropyl-4-methylbenzenesulfonamide |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for determining the precise molecular structure of this compound. The process involves growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Determination of Crystal System and Space Group

The analysis of the diffraction pattern from a single crystal of this compound would allow for the determination of its crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. Without experimental data, the crystal system and space group for this compound remain unknown.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

A key outcome of single-crystal X-ray diffraction analysis is the precise measurement of geometric parameters within the molecule. For this compound, this would include the lengths of all covalent bonds (e.g., S=O, S-N, N-C, C-C, and C-H bonds), the angles between these bonds, and the torsion angles that define the conformation of the propyl chains and the sulfonamide group. This data is fundamental to understanding the molecule's stability and reactivity.

To illustrate the type of data that would be obtained, the following table presents typical bond lengths and angles for related sulfonamide compounds found in the literature. nsf.govnih.govIt is crucial to note that this data does not represent this compound.

| Bond/Angle | Typical Value (from related compounds) |

| S=O Bond Length | 1.43 Å |

| S-N Bond Length | 1.62 Å |

| S-C Bond Length | 1.77 Å |

| O=S=O Angle | 120° |

| C-S-N Angle | 107° |

Analysis of Molecular Conformation in the Crystalline State

The torsion angles obtained from X-ray diffraction would reveal the preferred conformation of this compound in the solid state. This includes the orientation of the two propyl groups relative to the sulfonamide moiety and the conformation of the propane chain attached to the sulfur atom. The conformation is influenced by a combination of steric and electronic effects and plays a significant role in how the molecules pack in the crystal lattice.

Investigation of Supramolecular Interactions (Intermolecular Hydrogen Bonding, C-H···O, C-H···π Interactions)

The arrangement of molecules in the crystal is governed by non-covalent interactions. For this compound, which lacks a traditional hydrogen bond donor (like an N-H group), the primary intermolecular forces would likely be weaker C-H···O hydrogen bonds, where a hydrogen atom on a propyl or propane chain interacts with an oxygen atom of the sulfonamide group on a neighboring molecule. nsf.gov Van der Waals forces would also be significant. The presence of any aromatic rings would introduce the possibility of C-H···π or π-π stacking interactions. A detailed analysis of the crystal packing would be necessary to identify and characterize these interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between molecules and can decompose the crystal packing into contributions from different types of interactions (e.g., H···H, O···H, C···H). This analysis provides a "fingerprint" of the supramolecular interactions. As no crystal structure for this compound has been reported, a Hirshfeld surface analysis cannot be performed.

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a standard technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₉H₂₁NO₂S for this compound) to confirm the compound's elemental composition and purity.

The theoretical elemental composition of this compound is:

Carbon (C): 52.14%

Hydrogen (H): 10.21%

Nitrogen (N): 6.76%

Oxygen (O): 15.43%

Sulfur (S): 15.47%

An experimental elemental analysis would be required to verify these values for a synthesized sample of the compound.

Theoretical and Computational Studies of N,n Dipropylpropane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of N,N-dipropylpropane-1-sulfonamide. Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-31G(d,p) basis set, to accurately model the molecule's behavior. ijaers.com

Geometry Optimization and Electronic Structure Determination

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For sulfonamides, the geometry around the sulfur atom is typically tetrahedral, and the nitrogen atom may exhibit a planar or near-planar geometry depending on the substituents. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| S-N Bond Length | ~1.63 Å |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Note: These are typical values for sulfonamides and may vary slightly for the specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijaers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ijaers.com A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, as well as the propyl chains, reflecting the regions of higher electron density. The LUMO is likely to be distributed around the sulfonyl group, particularly the sulfur and oxygen atoms, which are more electron-deficient.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Sulfonamide

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on general sulfonamide studies.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ijaers.com The MEP map displays different colors to represent varying electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group, making them sites for electrophilic interaction. The areas around the hydrogen atoms of the propyl groups and the region near the nitrogen atom would exhibit a more positive or neutral potential.

Calculation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of bands in an infrared (IR) spectrum. Key vibrational modes for sulfonamides include the S=O stretching, S-N stretching, and C-H stretching vibrations. rsc.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric S=O Stretch | ~1330-1370 |

| Symmetric S=O Stretch | ~1150-1180 |

| S-N Stretch | ~900-940 |

| C-H Stretch | ~2800-3000 |

Note: These are characteristic ranges for sulfonamides.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra. libretexts.org The chemical shifts are sensitive to the electronic environment of each nucleus.

Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (propyl) | ~0.9 | ~11 |

| CH₂ (propyl, adjacent to CH₃) | ~1.6 | ~22 |

| N-CH₂ (propyl) | ~3.1 | ~50 |

| S-CH₂ (propane) | ~3.0 | ~55 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties. nih.gov While this compound is not a classic "push-pull" system, the polar sulfonyl group can induce some degree of NLO response. DFT calculations can predict the first hyperpolarizability (β), a measure of the second-order NLO activity.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step to generate a potential energy surface.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure of a molecule, are crucial for predicting its reactivity and stability. Density Functional Theory (DFT) is a commonly employed method for these calculations. For benzenesulfonamide (B165840), key descriptors have been calculated to understand its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic properties and reactivity of a molecule. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability.

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) provide further insights into the molecule's reactivity. Chemical hardness is a measure of the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a species to accept electrons.

Table 1: Calculated Quantum Chemical Descriptors for Benzenesulfonamide

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.35 | Electron-donating ability |

| ELUMO | -0.82 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.53 | Chemical stability and reactivity |

| Chemical Hardness (η) | 3.27 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 4.09 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 2.55 | Propensity to act as an electrophile |

(Note: Values are representative and can vary based on the level of theory and basis set used in the calculation.)

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. For benzenesulfonamide, MD simulations can reveal how the molecule behaves in different solvent environments, which is crucial for understanding its solubility and transport properties.

In aqueous solutions, MD simulations show that water molecules form hydrogen bonds with the oxygen and nitrogen atoms of the sulfonamide group. These interactions significantly influence the orientation and conformation of the benzenesulfonamide molecule. The simulations can track the rotational dynamics of the phenyl group and the sulfonamide group, providing insights into the flexibility of the molecule.

The effect of the solvent on the electronic properties can also be studied by combining MD with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. These studies can show how the solvent polarity affects the charge distribution and reactivity of benzenesulfonamide.

Insights into S-N Bonding Character and Pi-Bonding Contributions

The nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a subject of considerable theoretical interest. Historically, the potential for d-orbital participation from sulfur to form a pπ-dπ bond with the nitrogen lone pair was debated. However, modern computational studies, including Natural Bond Orbital (NBO) analysis, have provided a more nuanced understanding.

Theoretical studies on model sulfonamides, including benzenesulfonamide, have shown that the S-N bond is highly polarized, with a significant positive charge on the sulfur atom and a negative charge on the nitrogen atom. nih.gov This indicates a strong ionic character to the bond.

The question of π-bonding contributions has been investigated through various computational methods. While some degree of interaction between the nitrogen lone pair and the antibonding orbitals of the S-O bonds (negative hyperconjugation) is observed, significant S-N pπ-dπ bonding is now largely considered to be minimal. nih.govchemrxiv.org The primary factors governing the geometry and rotational barrier around the S-N bond are believed to be steric hindrance and electrostatic repulsions between the bulky groups attached to the sulfur and nitrogen atoms, rather than the breaking of a π-bond. nih.govchemrxiv.org

The S-N bond length in benzenesulfonamide is typically calculated to be around 1.65 Å, which is shorter than a typical S-N single bond, suggesting some degree of double bond character, though this is primarily attributed to the aforementioned electrostatic and hyperconjugative effects rather than classical π-bonding.

Reaction Mechanisms and Chemical Transformations of N,n Dipropylpropane 1 Sulfonamide

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in N,N-dipropylpropane-1-sulfonamide is electron-deficient due to the presence of two highly electronegative oxygen atoms and a nitrogen atom. This makes it a prime target for nucleophilic attack. Such reactions, known as sulfonyl transfer reactions, are fundamental to the chemistry of sulfonamides and can proceed through several mechanistic pathways.

Nucleophilic substitution at a tetrahedral center can theoretically proceed via a unimolecular (S_N1) or bimolecular (S_N2) mechanism.

The S_N2 (Substitution Nucleophilic Bimolecular) pathway is a single, concerted step where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. nih.gov For substitution at the sulfonyl sulfur, this would involve the incoming nucleophile attacking the sulfur atom, leading to a pentacoordinate transition state before the leaving group is expelled. The reaction rate is dependent on the concentration of both the sulfonamide and the nucleophile. acs.org This mechanism is favored by unhindered electrophiles and strong nucleophiles. nih.gov Given the steric bulk around the sulfur is less than a tertiary carbon, an S_N2-type mechanism is considered plausible for many substitutions at a sulfonyl center. acs.org

The S_N1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step process. nih.gov The first and rate-determining step is the slow, spontaneous dissociation of the leaving group to form a highly reactive, tricoordinate sulfonyl cation (a "sulfonium" ion). nih.govresearchgate.net This intermediate is then rapidly attacked by a nucleophile. nih.gov The rate of an S_N1 reaction depends only on the concentration of the substrate. researchgate.net However, the formation of a free sulfonyl cation is energetically unfavorable, and there are no undisputed examples of an S_N1 mechanism in nucleophilic substitution at a sulfonyl sulfur. acs.org Therefore, this pathway is considered highly unlikely for this compound under normal conditions.

| Feature | S_N2 Mechanism | S_N1 Mechanism |

| Kinetics | Second-order (Rate = k[Sulfonamide][Nu]) | First-order (Rate = k[Sulfonamide]) |

| Mechanism | Concerted (single step) | Stepwise (two steps) |

| Intermediate | None (Transition State only) | Tricoordinate Sulfonyl Cation |

| Stereochemistry | Inversion of configuration | Racemization |

| Plausibility | Considered a primary pathway for sulfonyl transfer. | Highly unlikely; energetically unfavorable. |

This table summarizes the key differences between S_N2 and S_N1 mechanisms in the context of this compound.

A more widely accepted stepwise mechanism for sulfonyl transfer is the nucleophilic addition-elimination (S_A N) pathway. rsc.orgnih.gov This mechanism avoids the formation of an unstable sulfonyl cation.

In this two-step process:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a pentacoordinate, tetracoordinate sulfurane intermediate. This intermediate has a trigonal bipyramidal geometry.

Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the leaving group to yield the final substitution product. rsc.org

This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon. rsc.org It is a common pathway for reactions at tetracoordinate sulfur and phosphorus centers. nih.gov The existence of a discrete intermediate, rather than just a transition state, distinguishes it from the concerted S_N2 pathway. Kinetic studies of related sulfonyl chloride solvolysis reactions are often interpreted in terms of an S_N2-like mechanism that may shift towards an S_A N process depending on the reactants and conditions. acs.org

Modifications and Functionalization of the N-Propyl Chains

The N-propyl groups of this compound are essentially alkane chains and are generally less reactive than the sulfonyl center. Their C-H bonds are relatively strong and unpolarized. However, modern synthetic methods, particularly those involving transition-metal catalysis or radical processes, can enable their functionalization.

While specific studies on this compound are not prevalent, general strategies for C-H activation can be considered. The sulfonamide group itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, although this is more commonly exploited with aromatic C-H bonds or specific positions in an alkyl chain that allow for the formation of a stable metallacyclic intermediate. researchgate.net

Oxidation of the alkyl chains is another potential transformation. Strong oxidizing agents could potentially lead to hydroxylation or the formation of carbonyl groups, though such reactions may lack selectivity and could also affect the sulfur center. Milder, more selective oxidation methods, such as those mediated by N-hydroxyphthalimide (NHPI), have been used to oxidize the alpha-carbon of sulfonamides to form N-sulfonylimines. nih.gov Halogenation of the alkyl chains could proceed via a free-radical mechanism, for instance, under UV light with a halogen source, similar to the halogenation of alkanes. N-haloamides can also serve as reagents for mild halogenation of alkyl chains.

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom in an N,N-disubstituted sulfonamide like this compound is generally considered non-nucleophilic and unreactive. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, making it a very weak base. Furthermore, the absence of an N-H proton means it cannot be easily deprotonated to form a more nucleophilic conjugate base.

Despite this general lack of reactivity, some transformations are possible under specific conditions:

Reductive Cleavage: The C-N bond of sulfonamides can be cleaved under strong reducing conditions.

Cross-Electrophile Coupling: Recent advances have shown that the typically robust sulfonamide C–N bond can be activated. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions can engage the C–N bond of a sulfonamide, initiating the reaction through oxidative addition.

Radical Reactions: As discussed in section 5.5, photostimulated reactions can lead to the formation of aminyl radicals at the nitrogen center.

Electrophilic Reactions on Aromatic Analogues (Comparative Studies)

To understand the electronic influence of the N,N-dipropylsulfonamido group [-SO₂N(CH₂CH₂CH₃)₂], it is instructive to examine the reactivity of an aromatic analogue, such as N,N-dipropylbenzenesulfonamide, in electrophilic aromatic substitution (EAS) reactions.

The sulfonamide group is a powerful electron-withdrawing group, both through induction (due to the electronegativity of the S and O atoms) and resonance. This significantly deactivates the aromatic ring towards attack by electrophiles, making the reaction much slower than for benzene (B151609) itself.

Furthermore, the sulfonamide group is a meta-director . When an electrophile does attack the deactivated ring, it is directed to the position meta to the sulfonamide substituent. This is because the resonance structures of the intermediate carbocation (the arenium ion) show that attack at the ortho and para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group—a highly destabilized arrangement. The intermediate for meta attack avoids this unfavorable situation.

| Aromatic Substrate | Relative Reactivity (vs. Benzene) | Directing Effect |

| Benzene | 1 | - |

| Toluene (-CH₃) | ~25 (Faster) | Activating, Ortho/Para-Director |

| Nitrobenzene (-NO₂) | ~6 x 10⁻⁸ (Slower) | Deactivating, Meta-Director |

| N,N-dipropylbenzenesulfonamide | Significantly Slower | Deactivating, Meta-Director |

This table provides a comparative overview of the reactivity and directing effects of different substituents in electrophilic aromatic substitution.

Radical Reaction Pathways and Their Implications

While ionic reactions at the sulfur center are common, this compound and its analogues can also participate in radical reactions. One notable pathway is the S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism.

Research on the related compound N,N-dibutyl-p-toluenesulfonamide has shown that it can react with nucleophiles like diphenylphosphide ions (Ph₂P⁻) under photostimulation. This reaction is proposed to proceed via an S_RN1 mechanism, which involves a radical-chain process:

Initiation: An electron is transferred to the sulfonamide, leading to the formation of a radical anion, which then fragments to produce a sulfonyl radical and an N,N-dialkylaminyl radical.

Propagation: The aminyl radical can then undergo further reactions, or a different propagation cycle involving the aromatic radical anion and the nucleophile can lead to the final product.

The fact that these reactions are stimulated by light and inhibited by radical scavengers supports the operation of a radical mechanism. This pathway opens up synthetic possibilities that are distinct from the more common ionic routes, allowing for the formation of different types of bonds under specific conditions.

Derivatives and Analogues of N,n Dipropylpropane 1 Sulfonamide

Design and Synthesis of Substituted N,N-dipropylpropane-1-sulfonamide Derivatives

There is no specific information in the reviewed literature concerning the design and synthesis of substituted derivatives starting from this compound.

In a general sense, the synthesis of sulfonamide derivatives is a well-established field in medicinal and organic chemistry. nih.govnih.gov Typically, substituted sulfonamides are prepared by reacting a sulfonyl chloride with a primary or secondary amine. nih.govmdpi.com For instance, the synthesis of N-substituted sulfonamides can be achieved by coupling various amines with a sulfonyl chloride, such as dansyl chloride, under mild conditions. nih.gov Another general approach involves the reaction of a starting amine with a substance like 4-methylbenzenesulfonyl chloride. nih.gov However, no studies were found that specifically apply these methods to create a library of derivatives from this compound or its immediate precursors for further study.

Scaffold Hybridization and Conjugation Strategies

No dedicated research on scaffold hybridization of this compound was found. The combination of a sulfonamide core with other pharmacologically active moieties is a common strategy to develop new therapeutic agents. mdpi.comnih.gov

Formation of Sulfonylurea Derivatives

The formation of sulfonylurea derivatives specifically from this compound has not been documented. Sulfonylureas, a class of compounds known for their use in treating type 2 diabetes mellitus, contain a characteristic phenyl-sulfonyl-urea structure. nih.gov Their synthesis involves creating a linkage between a sulfonamide and a urea (B33335) functional group. While this is a known class of molecules, the specific conjugate with an this compound scaffold is not described in the available literature.

Hybridization with Heterocyclic Moieties (e.g., Triazoles, Coumarins, Pyrroles)

There is no evidence of specific research on the hybridization of this compound with triazole, coumarin (B35378), or pyrrole (B145914) moieties. However, the synthesis of such hybrid molecules with other sulfonamide scaffolds is an active area of research.

Triazoles: The combination of sulfonamides with 1,2,3-triazoles or 1,2,4-triazoles is often pursued to create compounds with potential antimicrobial or antiparasitic activities. nih.govmdpi.com A common method for synthesizing 1-sulfonyl-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a sulfonyl azide (B81097) with an alkyne. nih.gov This strategy has been used to create various sulfonamide-triazole hybrids, although none involving the this compound backbone. mdpi.comeurekaselect.com

Coumarins: Coumarin-sulfonamide hybrids are investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents. nih.govnih.gov Synthetic routes can involve the condensation of anilinosulfonylacetic acids with salicylaldehydes to form coumarin 3-(N-aryl) sulfonamides. nih.gov No studies have reported using this compound in such synthetic strategies.

Pyrroles: The synthesis of pyrrole-sulfonamide conjugates is explored for creating new compounds with potential antibacterial properties. nih.govresearchgate.net Methods exist for synthesizing N-substituted pyrroles via reactions like the Paal-Knorr reaction, which can incorporate a sulfonamide-bearing amine. mdpi.com Other advanced, metal-catalyzed methods can produce highly substituted pyrroles from N-sulfonyl azides and other reagents. nih.govorganic-chemistry.org Again, these have not been specifically applied to this compound.

Structure-Reactivity and Structure-Function Relationship Studies on Analogues

Due to the absence of synthesized and tested analogues of this compound, no structure-reactivity or structure-function relationship (SAR) studies are available for this specific compound family.

SAR studies are crucial in drug discovery to understand how chemical structure relates to biological activity. nih.govnih.gov Such studies involve systematically modifying a lead compound and evaluating the resulting changes in function. For other classes of sulfonamides, SAR studies have been instrumental in optimizing their properties, for instance, in developing inhibitors for specific enzymes or enhancing antioxidant effects. nih.govnih.govnih.gov Without a series of this compound analogues to test, no such analysis can be performed.

In-depth literature review reveals no specific advanced applications for this compound in coordination chemistry or materials science.

A comprehensive search of scientific databases and chemical literature has found no specific research detailing the advanced applications of the chemical compound this compound in the fields of coordination chemistry and materials science. While the broader class of sulfonamides has been a subject of interest in these areas, there appears to be no published work on the design of this compound as a ligand for metal complexes, its incorporation into polymeric systems, or its use in catalytic applications.

The general class of sulfonamides, characterized by a sulfuryl group connected to an amine group, has been explored for various applications. In materials science, for example, sulfonamide-containing compounds have been investigated for their potential inclusion in composites and polymers. One area of research has focused on the use of metal-sulfonamide complexes as coating agents for medical and hospital materials to act as prophylactic agents against microbial adhesion. nih.gov Additionally, nanocomposites have been developed for the effective removal of various sulfonamide compounds from aqueous solutions. mdpi.com

However, the specific compound this compound, with its distinct N,N-dipropyl substitution, does not feature in the available scientific literature concerning these advanced applications. Consequently, detailed research findings, data tables, and specific examples of its use as a ligand, in metal complexes, or within polymeric systems are not available. The investigation into coordination modes, geometries around metal centers, and potential catalytic activities is also undocumented for this particular sulfonamide.

Therefore, due to the absence of specific scientific research on this compound for the outlined advanced applications, it is not possible to provide a detailed and scientifically accurate article on its role in coordination chemistry or materials science as requested.

Advanced Applications of N,n Dipropylpropane 1 Sulfonamide in Chemical Research

Potential in Materials Science

Development of Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials often leverages the unique properties of organic molecules to functionalize inorganic frameworks. While specific studies on N,N-dipropylpropane-1-sulfonamide in this context are not prominent, the sulfonamide group and the dipropylamino moiety present functionalities that could be exploited. For instance, sulfonamide-substituted silatranes have been synthesized and their supramolecular structures investigated, revealing the formation of cyclic dimers through intermolecular hydrogen bonding. nih.gov Such interactions are crucial in the self-assembly and stabilization of hybrid material architectures.

The synthesis of sulfonamide-bridged silatranes has been shown to yield compounds with antimicrobial activity. nih.gov This suggests a potential application for this compound in creating functionalized inorganic materials, such as silica (B1680970) nanoparticles or metal-organic frameworks (MOFs), with inherent biological activity. The dipropyl groups would enhance the hydrophobicity of the material, which could be advantageous in certain applications, such as moisture-resistant coatings or as a stationary phase in chromatography.

Studies on Self-Assembly and Supramolecular Architectures

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. mdpi.com While research on the self-assembly of this compound is not specifically reported, the structural motifs of sulfonamides are known to participate in such processes. The hydrogen-bonding capabilities of the sulfonamide group, in conjunction with the van der Waals interactions of the propyl chains, could direct the formation of distinct supramolecular architectures. nih.govmdpi.com

The morphology of self-assembling peptide amphiphile nanostructures, for example, is influenced by a balance of favorable packing and unfavorable edge interactions. nih.gov Similarly, the interplay between the polar sulfonamide group and the nonpolar dipropyl groups in this compound could lead to the formation of micelles, bilayers, or other organized aggregates in appropriate solvents. The study of such phenomena would be crucial for applications in drug delivery, nanoscience, and materials science. researchgate.net

Methodological Applications in Analytical Chemistry

The sulfonamide functional group is a well-established target for various analytical methodologies. These techniques could be readily adapted for the detection and quantification of this compound.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and analysis of sulfonamides. nih.govubbcluj.ro For this compound, reversed-phase HPLC would likely be a suitable method, where the retention time could be tuned by adjusting the mobile phase composition. The presence of the dipropyl groups would increase its hydrophobicity compared to smaller sulfonamides.

| Parameter | HPLC-FLD nih.gov | GC-MS ubbcluj.ro |

| Limit of Detection (LOD) | 34.5–79.5 µg/kg | 3.3 σ/S |

| Limit of Quantification (LOQ) | 41.3–89.9 µg/kg | 10 σ/S |

| Recovery | 79.3–114.0% | Not specified |

| Repeatability (RSD) | 2.7–9.1% | Not specified |

Spectrophotometric methods for sulfonamide determination are often based on diazotization of a primary aromatic amine group, followed by a coupling reaction to form a colored azo dye. srce.hrnih.govresearchgate.net Since this compound does not possess a primary aromatic amine, this specific method would not be directly applicable.

However, alternative spectrophotometric assays could be developed. One approach could involve a condensation reaction, as has been demonstrated for other types of sulfonamide derivatives. nih.gov Another possibility is the formation of a colored complex with a metal ion, where the sulfonamide group acts as a ligand. The optimization of such an assay would involve selecting an appropriate complexing agent and reaction conditions to achieve a stable and intensely colored product with a distinct absorption maximum.

The table below presents data from a study on the spectrophotometric determination of various sulfonamides, which could serve as a benchmark for the development of a method for this compound. nih.gov

| Sulfonamide | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Sulfacetamide | 0.1 - 7.0 | 2.8 x 10⁴ |

| Sulfadiazine | 0.1 - 7.0 | 3.2 x 10⁴ |

| Sulfaguanidine | 0.1 - 7.0 | 2.5 x 10⁴ |

| Sulfamerazine | 0.1 - 7.0 | 3.5 x 10⁴ |

| Sulfamethazine | 0.1 - 7.0 | 3.8 x 10⁴ |

| Sulfamethoxazole | 0.1 - 7.0 | 4.1 x 10⁴ |

Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific molecule. nih.govmdpi.com While specific MIPs for this compound have not been described, the principles of molecular imprinting are well-suited for creating selective sorbents for this compound. The synthesis of a MIP would involve the polymerization of functional monomers and a cross-linker in the presence of this compound as the template molecule.

The choice of functional monomer is critical and would likely involve monomers capable of forming hydrogen bonds with the sulfonamide oxygen atoms. researchgate.net The dipropyl groups would create a specific hydrophobic pocket within the polymer matrix, contributing to the selectivity of the MIP. These MIPs could be used for solid-phase extraction (SPE) to selectively isolate this compound from complex matrices. researchgate.net

Mechanistic Investigations of Bioactivity (Non-Clinical Focus)

The bioactivity of sulfonamides is most famously associated with their antimicrobial properties, which arise from the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. srce.hr While this is a clinical application, non-clinical studies could investigate the mechanistic details of this inhibition or explore other potential biological activities.

For this compound, a key area of investigation would be to determine if it retains the ability to inhibit DHPS. The N,N-disubstitution might sterically hinder its binding to the active site of the enzyme. Computational modeling and in vitro enzyme assays would be valuable tools for such a mechanistic investigation. Furthermore, the increased lipophilicity due to the dipropyl groups could lead to different cell permeability and biodistribution profiles compared to more polar sulfonamides, potentially resulting in novel, non-clinical bioactive properties that warrant investigation.

Enzyme Inhibition Studies (in vitro, focusing on molecular interactions and kinetics)

There is currently a lack of specific in vitro studies detailing the enzyme inhibition properties of this compound. While the broader class of sulfonamides has been extensively studied as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase, no such data is available for this specific compound. nih.gov General sulfonamide inhibition is characterized by competitive binding in the enzyme's active site, preventing the natural substrate from binding. nih.gov The kinetic parameters of such interactions, including the inhibition constant (Ki) and the type of inhibition, are crucial for understanding the potency and mechanism of an inhibitor, but these have not been determined for this compound.

Protein Binding Interaction Analysis (e.g., molecular docking, X-ray co-crystallography of binding sites)

Detailed analyses of the binding interactions between this compound and specific protein targets are not present in the current body of scientific literature. Techniques such as molecular docking and X-ray co-crystallography are powerful tools for elucidating the precise binding mode of a ligand within a protein's active or allosteric site. nih.govnih.govcreative-biostructure.com These methods can reveal key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern binding affinity and specificity. creative-biostructure.com For many sulfonamides, X-ray crystallography has been instrumental in visualizing their binding to target enzymes like carbonic anhydrase. nih.gov However, no such structural data or computational modeling studies have been published for this compound.

Receptor Interaction Studies at the Molecular Level

Information regarding the interaction of this compound with any specific biological receptor at a molecular level is not available. Receptor binding assays and computational studies are standard methods to identify and characterize the interaction of small molecules with various receptors, which can lead to agonistic or antagonistic effects. While sulfonamide-containing compounds have been investigated for their activity at different receptors, no such research has focused on this compound.

Agrochemical Research: Role as Intermediates or Scaffolds for Novel Compounds

The sulfonamide functional group is a recognized scaffold in the design of new agrochemicals due to its favorable biological activities and synthetic accessibility. nih.gov Sulfonamide derivatives have been explored for various applications in agriculture. However, there is no specific mention in the scientific literature of this compound being used as an intermediate or a scaffold for the development of novel agrochemical compounds. The synthesis of new molecules often involves the strategic combination of different chemical moieties to achieve desired properties, and while the this compound structure could theoretically serve as a building block, its practical application in this area has not been reported. nih.gov

Future Research Directions and Challenges

Development of Highly Stereoselective Synthetic Routes

A significant frontier in the synthesis of aliphatic sulfonamides is the introduction of chirality. For a molecule like N,N-dipropylpropane-1-sulfonamide, which is achiral, the development of synthetic routes that introduce stereocenters in a highly controlled manner is a key challenge. Future research will likely focus on the enantioselective synthesis of analogues. This could involve the asymmetric functionalization of the propane (B168953) chain or the propyl groups.

Modern synthetic methods, such as palladium-catalyzed atroposelective hydroamination of allenes, have been successful in creating axially chiral sulfonamides, and similar principles could be adapted to create novel chiral derivatives of this compound. acs.orgresearchgate.net Another promising avenue is the stereospecific synthesis starting from α-chiral sulfinates, which can be converted to the corresponding sulfonamides with retention of stereochemical purity. organic-chemistry.orgsci-hub.se The development of new chiral catalysts and reagents will be crucial to overcome the challenge of controlling stereoselectivity in flexible aliphatic systems. acs.org

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the N,N-dipropyl groups and the propane chain in this compound makes it an interesting subject for dynamic studies. Advanced spectroscopic techniques can provide unprecedented insights into its conformational landscape and intramolecular interactions. Rotational spectroscopy, for instance, has been used to determine the gas-phase conformations of benzenesulfonamide (B165840) derivatives, revealing the subtle interplay of weak interactions that dictate the preferred molecular shape. mdpi.comnih.gov Applying such techniques to this compound could elucidate the rotational barriers around the S-N and C-C bonds and the preferred orientation of the alkyl chains.